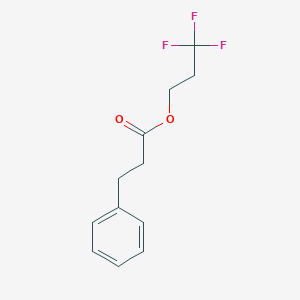
3,3,3-Trifluoropropyl3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoropropyl 3-phenylpropanoate is an organic compound characterized by the presence of both trifluoropropyl and phenylpropanoate groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropyl 3-phenylpropanoate typically involves the esterification of 3,3,3-trifluoropropanol with 3-phenylpropanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 3,3,3-Trifluoropropyl 3-phenylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: 3,3,3-Trifluoropropyl 3-phenylpropanoate can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group, yielding 3,3,3-trifluoropropyl 3-phenylpropanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: 3,3,3-Trifluoropropionic acid and 3-phenylpropanoic acid.
Reduction: 3,3,3-Trifluoropropyl 3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoropropyl 3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoropropyl groups into target molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism by which 3,3,3-Trifluoropropyl 3-phenylpropanoate exerts its effects involves interactions with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenylpropanoate moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins.
Vergleich Mit ähnlichen Verbindungen
3,3,3-Trifluoropropyl acetate: Similar in structure but lacks the phenyl group, resulting in different chemical and biological properties.
3-Phenylpropanoic acid: Shares the phenylpropanoate moiety but lacks the trifluoropropyl group, leading to distinct reactivity and applications.
3,3,3-Trifluoropropyl methacrylate: Contains the trifluoropropyl group but has a methacrylate ester instead of a phenylpropanoate ester.
Uniqueness: 3,3,3-Trifluoropropyl 3-phenylpropanoate is unique due to the combination of trifluoropropyl and phenylpropanoate groups, which impart distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H13F3O2 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
3,3,3-trifluoropropyl 3-phenylpropanoate |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)8-9-17-11(16)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
KSSBBLWYQWDWAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)OCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
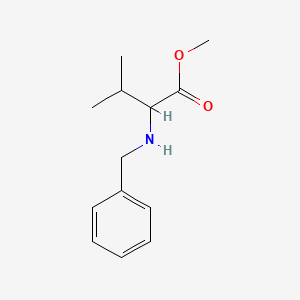
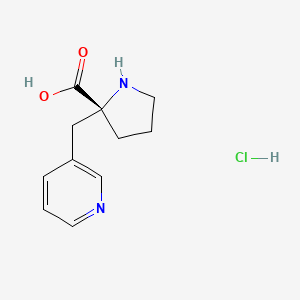

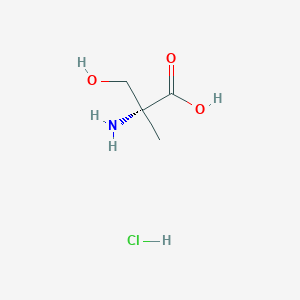
![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
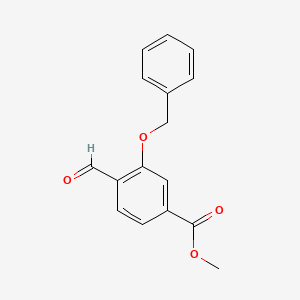
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
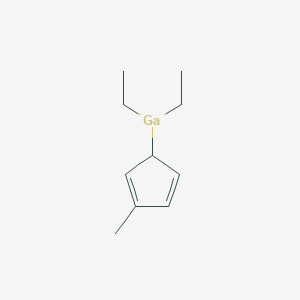
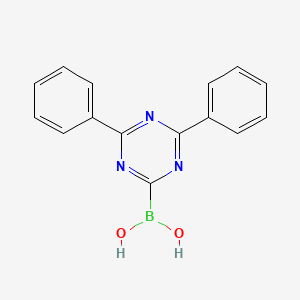
![N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide](/img/structure/B13147454.png)
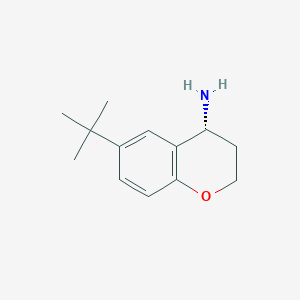
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)
